![molecular formula C14H13N3O4S B2393508 N-(5-Methylisoxazole-3-yl)-(1H-indole-3-yl)sulfonylacetamide CAS No. 850932-37-5](/img/structure/B2393508.png)
N-(5-Methylisoxazole-3-yl)-(1H-indole-3-yl)sulfonylacetamide
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Description
N-(5-Methylisoxazole-3-yl)-(1H-indole-3-yl)sulfonylacetamide, commonly known as MIAS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MIAS belongs to the class of sulfonylacetamides and is synthesized using a multi-step process involving various chemical reactions.
Scientific Research Applications
Understanding Polymorphism
The compound has been used in the study of polymorphism in amide-containing compounds . The supramolecular architectures of these compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored using this compound .
Crystallization Mechanism
This compound has been used to understand the crystallization mechanism of amide-containing compounds . An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed researchers to propose crystallization mechanisms .
Synthesis of Heterocycles
The compound has been utilized for the synthesis of a variety of heterocycles incorporating sulfamoyl moiety . This has led to the creation of a variety of new compounds with potential applications in various fields .
Antimicrobial Applications
The newly synthesized compounds from this compound were evaluated for their in vitro antibacterial and antifungal activities, and showed promising results .
Study of Supramolecular Architectures
The compound has been used to study the supramolecular architectures of amide-containing compounds . The findings suggest that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Exploration of Isoxazole Substituents
The compound has been used to explore the potential impact of isoxazole substituents on polymorph formation . This has led to a better understanding of the properties and behaviors of these types of compounds .
properties
IUPAC Name |
2-(1H-indol-3-ylsulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-9-6-13(17-21-9)16-14(18)8-22(19,20)12-7-15-11-5-3-2-4-10(11)12/h2-7,15H,8H2,1H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGSAQFNBQGCRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CNC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51087796 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-Methylisoxazole-3-yl)-(1H-indole-3-yl)sulfonylacetamide |
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